(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride
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Overview
Description
(1R,5R,6R)-6-Methoxy-2-azabicyclo[320]heptane;hydrochloride is a bicyclic compound that features a methoxy group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction, often using methanol as the methoxy source.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in a variety of functionalized bicyclic compounds.
Scientific Research Applications
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The methoxy group and the azabicyclo structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
(1R,5R,6R)-6-methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-4-6-5(7)2-3-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPKVNRGWPMFR-RYLOHDEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@H]1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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